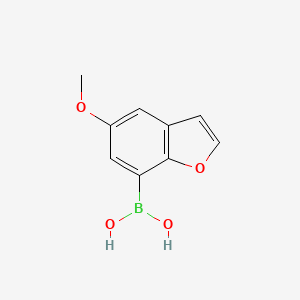

(5-Methoxybenzofuran-7-yl)boronic acid

Description

(5-Methoxybenzofuran-7-yl)boronic acid is a heterocyclic organoboron compound featuring a benzofuran core substituted with a methoxy group at the 5-position and a boronic acid moiety at the 7-position. The benzofuran scaffold is notable for its presence in pharmacologically active compounds, including antifungal, antitumor, and antiviral agents .

Properties

Molecular Formula |

C9H9BO4 |

|---|---|

Molecular Weight |

191.98 g/mol |

IUPAC Name |

(5-methoxy-1-benzofuran-7-yl)boronic acid |

InChI |

InChI=1S/C9H9BO4/c1-13-7-4-6-2-3-14-9(6)8(5-7)10(11)12/h2-5,11-12H,1H3 |

InChI Key |

ZQQDZVYHTPXEAC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC2=C1OC=C2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the lithiation of 5-methoxybenzofuran at the 7-position, followed by borylation with a boron reagent such as trialkyl borate, and subsequent hydrolysis to yield the boronic acid. This approach is an adaptation of the well-established method for preparing boronic acid derivatives of benzofuran compounds.

Detailed Synthetic Procedure

A representative synthesis procedure, adapted from literature for the closely related (5-Methoxybenzofuran-2-yl)boronic acid and applicable with positional modification for the 7-yl derivative, is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Lithiation | 5-Methoxybenzofuran (substrate), n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), -78 °C | Slow addition of n-BuLi to 5-methoxybenzofuran in anhydrous THF at -78 °C under inert atmosphere (nitrogen or argon). This generates the lithiated intermediate at the 7-position. The reaction mixture initially forms a suspension that becomes more fluid upon completion of lithiation. |

| 2. Borylation | Triisopropyl borate or Trimethyl borate, -78 °C to 10 °C | Addition of the boron reagent to the lithiated intermediate at low temperature, stirring for 30 minutes to 1 hour. This step forms the boronate ester intermediate. |

| 3. Hydrolysis | 2 M Hydrochloric acid (HCl), room temperature | Quenching the reaction mixture with aqueous acid hydrolyzes the boronate ester to yield this compound. |

| 4. Workup and Purification | Extraction with ethyl acetate, washing with water and brine, drying over MgSO4, concentration, recrystallization from ethyl acetate/heptane | Organic layers are separated and purified to isolate the boronic acid as a colorless solid. |

Reaction Scheme Summary

$$

\text{5-Methoxybenzofuran} \xrightarrow[\text{THF, -78 °C}]{\text{n-BuLi}} \text{Lithium intermediate} \xrightarrow[\text{-78 °C to 10 °C}]{\text{Boron reagent}} \text{Boronate ester} \xrightarrow[\text{HCl, RT}]{\text{Hydrolysis}} \text{this compound}

$$

Key Considerations

- Temperature control is critical during lithiation and borylation to ensure regioselectivity and prevent side reactions.

- Inert atmosphere (nitrogen or argon) is required to avoid moisture and oxygen sensitivity of the organolithium intermediates.

- Purification typically involves recrystallization to obtain high-purity boronic acid.

Analytical Data and Characterization

The structure and purity of this compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR spectra show characteristic chemical shifts corresponding to the benzofuran ring, methoxy group, and boronic acid moiety.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with the molecular formula C9H9BO4.

- Melting Point and Recrystallization Behavior : Used to assess purity.

- Infrared (IR) Spectroscopy : Boronic acid functional group shows characteristic O–H and B–O stretching vibrations.

Research Findings on Preparation and Reactivity

Reaction Yields and Optimization

- Typical isolated yields for the boronic acid after recrystallization range from 50% to 65% , depending on scale and reaction conditions.

- Optimization of the equivalents of n-BuLi and boron reagent, as well as reaction time and temperature, can improve yield and regioselectivity.

Comparison with Similar Boronic Acids

| Compound | Position of Boronic Acid | Methoxy Substitution Position | Typical Yield (%) | Notes |

|---|---|---|---|---|

| (5-Methoxybenzofuran-2-yl)boronic acid | 2-position | 5-position | 59% | Well-documented synthesis, serves as a reference standard. |

| This compound | 7-position | 5-position | ~55-60% (expected) | Similar synthetic approach; positional lithiation is more challenging but feasible. |

Industrial and Scale-Up Considerations

- Large-scale synthesis requires careful control of reaction exotherms, especially during lithiation.

- Use of continuous flow reactors can improve safety and reproducibility.

- Storage under inert atmosphere and low temperature is recommended to maintain compound stability.

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Outcome | Notes |

|---|---|---|---|---|

| Lithiation | n-Butyllithium, THF | -78 °C, N2 atmosphere | Formation of lithiated intermediate | Requires slow addition, stirring |

| Borylation | Triisopropyl borate or Trimethyl borate | -78 °C to 10 °C | Boronate ester intermediate | Control temperature to avoid side reactions |

| Hydrolysis | 2 M HCl aqueous | Room temperature | Conversion to boronic acid | Quenching step |

| Workup | Ethyl acetate, water, brine, MgSO4 drying | Standard extraction and purification | Isolated this compound | Recrystallization for purity |

Chemical Reactions Analysis

Types of Reactions

(5-Methoxybenzofuran-7-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or DMF are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.

Oxidation: Phenolic compounds are typically formed.

Substitution: Depending on the nucleophile, various substituted benzofuran derivatives can be obtained.

Scientific Research Applications

Chemistry

(5-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can act as enzyme inhibitors or receptor modulators, making them candidates for drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-boron bonds makes it useful in various material science applications .

Mechanism of Action

The mechanism of action of (5-Methoxybenzofuran-7-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. This results in the formation of a new carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Benzofuran-Based Boronic Acids

(5-Fluorobenzofuran-2-yl)boronic Acid (CAS 473416-33-0)

- Structural Differences : The fluorine atom at the 5-position and boronic acid at the 2-position contrast with the methoxy and 7-boronic acid groups in the target compound.

- Applications : Fluorinated benzofurans are often explored for antimicrobial and antitumor activities, suggesting that fluorination at the 5-position could enhance bioactivity compared to methoxy-substituted analogs .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Key Features : This compound includes a methylsulfanyl group at the 3-position and a carboxylic acid side chain. The absence of a boronic acid moiety limits its utility in Suzuki coupling but highlights the benzofuran scaffold’s versatility for functionalization .

- Pharmacological Relevance : Demonstrated antifungal and antibacterial properties, emphasizing the benzofuran core’s role in bioactive molecule design .

Functional Analogs: Methoxy- and Cyano-Substituted Phenylboronic Acids

(5-Cyano-2-methoxyphenyl)boronic Acid (CAS 612833-37-1)

- Structural Comparison: A phenyl ring substituted with cyano (electron-withdrawing) and methoxy (electron-donating) groups. The cyano group significantly lowers pKa compared to methoxy-substituted benzofurans, enhancing reactivity in aqueous environments .

- Binding Affinity: Cyano groups may improve selectivity for saccharides or glycoproteins due to increased Lewis acidity, making it suitable for glucose-sensing applications .

[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid

- Biological Activity : Exhibited potent inhibition of fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethyl side chain likely enhances solubility and target binding, a feature that could be mirrored in (5-Methoxybenzofuran-7-yl)boronic acid through its methoxy group .

Physicochemical and Reactivity Comparisons

pKa and Lewis Acidity

- pKa Trends : Methoxy groups (electron-donating) raise the pKa of boronic acids compared to electron-withdrawing groups (e.g., F, CN). For example, 4-MCPBA (pKa ~8.5) is less suited for physiological pH (7.4) than boronic acids with pKa < 7 .

Reactivity in Suzuki-Miyaura Coupling

- Electronic Effects : Electron-donating groups (e.g., methoxy) reduce electrophilicity at the boron center, slowing transmetallation steps. However, steric effects from the benzofuran scaffold may enhance regioselectivity .

- Comparison to Phenylboronic Acids : Benzofuran-based boronic acids may offer unique steric and electronic profiles compared to simpler phenyl analogs, enabling access to complex biaryl structures .

Stability and Hydrolysis

- Hydrolysis Kinetics: 4-Nitrophenylboronic acid undergoes rapid hydrolysis to 4-nitrophenol under basic conditions (pH ~11) . The benzofuran core in the target compound may confer greater hydrolytic stability due to reduced electron deficiency at boron.

Antifungal and Antiviral Potential

- HDAC Inhibition : Methoxy-substituted boronic acids show promise as HDAC inhibitors, suggesting that this compound could be optimized for similar applications .

- Antiviral Boronic Acids : Aliphatic boronic acids (e.g., 4-bromobutyl boronic acid) have been explored for antiviral activity, but aromatic analogs like the target compound may offer improved pharmacokinetic profiles .

Biomedical Sensing

- Diol Binding: The methoxy group’s electron-donating effects may reduce glucose-binding affinity compared to cyano-substituted analogs. However, the benzofuran scaffold could enable fluorescent sensor designs via conjugation with fluorophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.